N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with hydroxyl and carboxamide groups, along with a phenyl ring bearing an acetamidosulfonyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through cyclization reactions involving appropriate precursors. The hydroxyl and carboxamide groups are introduced via selective functionalization reactions. The phenyl ring with the acetamidosulfonyl group is then attached through coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the acetamidosulfonyl moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitro group results in amines .
Scientific Research Applications
Chemistry: In chemistry, N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes, such as dihydrofolate reductase (DHFR), which is a target for anticancer and antimicrobial drugs .
Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and microbial proliferation .
Comparison with Similar Compounds
N-[4-(sulfamoylphenyl)]-2-carboxamide derivatives: These compounds share the sulfamoylphenyl moiety and exhibit similar biological activities.
N-heteroaromatic compounds: Compounds like 1,2,3-triazoles and imidazoles have similar structural features and are used in anticancer and antimicrobial research.
Uniqueness: N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound in various scientific fields .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-8(18)17-23(21,22)10-4-2-9(3-5-10)16-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,20)(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINBKGLNWXHHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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